molecular formula C14H11Br2ClN2 B13348397 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine

3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine

Cat. No.: B13348397
M. Wt: 402.51 g/mol
InChI Key: BUHPGQXINPYPRM-UHFFFAOYSA-N
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Description

3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine is a complex organic compound with the molecular formula C14H10Br2ClN It is a derivative of benzo[5,6]cyclohepta[1,2-b]pyridine, characterized by the presence of bromine, chlorine, and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzo[5,6]cyclohepta[1,2-b]pyridine precursor. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and solvent conditions to ensure selective halogenation at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine: A related compound with similar structural features but different functional groups.

    3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine: Another derivative with a single bromine atom.

Uniqueness

3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine is unique due to the presence of two bromine atoms and one chlorine atom, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

Molecular Formula

C14H11Br2ClN2

Molecular Weight

402.51 g/mol

IUPAC Name

6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-14-amine

InChI

InChI=1S/C14H11Br2ClN2/c15-9-3-8-2-1-7-4-11(17)14(18)13(16)10(7)5-12(8)19-6-9/h3-4,6H,1-2,5,18H2

InChI Key

BUHPGQXINPYPRM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC3=C(C(=C(C=C31)Cl)N)Br)N=CC(=C2)Br

Origin of Product

United States

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